molecular formula C4H10N2O2 B13470099 (2R)-3-hydroxy-2-methylpropanehydrazide

(2R)-3-hydroxy-2-methylpropanehydrazide

Cat. No.: B13470099
M. Wt: 118.13 g/mol
InChI Key: KYDRUBOGWMQXPM-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-hydroxy-2-methylpropanehydrazide is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-hydroxy-2-methylpropanehydrazide typically involves the reaction of 3-hydroxy-2-methylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-hydroxy-2-methylpropanoic acid+hydrazineThis compound\text{3-hydroxy-2-methylpropanoic acid} + \text{hydrazine} \rightarrow \text{this compound} 3-hydroxy-2-methylpropanoic acid+hydrazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-hydroxy-2-methylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of 3-oxo-2-methylpropanehydrazide.

    Reduction: Formation of 2-methylpropanehydrazine.

    Substitution: Formation of various ethers or esters depending on the substituent.

Scientific Research Applications

(2R)-3-hydroxy-2-methylpropanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-hydroxy-2-methylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydrazide groups play a crucial role in these interactions, potentially leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-hydroxy-2-methylpropanoic acid: Similar structure but lacks the hydrazide group.

    (2R)-3-hydroxy-2-methylpropaneamine: Similar structure but has an amine group instead of a hydrazide.

    (2R)-3-oxo-2-methylpropanehydrazide: Oxidized form of the compound.

Uniqueness

(2R)-3-hydroxy-2-methylpropanehydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

(2R)-3-hydroxy-2-methylpropanehydrazide is a hydrazine derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure features a hydroxyl group and a hydrazide moiety, which are known to contribute to various biological interactions. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.

  • Chemical Formula : C₄H₁₀N₂O₂
  • Molecular Weight : 102.14 g/mol
  • CAS Number : 88910600

Research indicates that compounds with hydrazide functionalities often exhibit diverse biological activities, including:

  • Antidiabetic Effects : Similar compounds have shown the ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase, which is essential for managing diabetes mellitus .
  • Anticancer Potential : The inhibition of specific proteins involved in cell division, such as KIF18A, suggests that this compound may have applications in cancer treatment .

Antidiabetic Activity

A study demonstrated that hydrazone derivatives related to hydrazides had significant inhibitory effects on α-glucosidase, with IC₅₀ values indicating strong potential compared to established drugs like acarbose. While specific data for this compound is limited, the structural similarities suggest it may exhibit comparable activity.

CompoundIC₅₀ (µM)Remarks
Acarbose873.34Standard inhibitor
Hydrazone 3h2.80Most potent among tested derivatives

Anticancer Activity

The inhibition of KIF18A has been associated with inducing mitotic arrest in cancer cells. Although direct studies on this compound are not yet available, its structural analogs have shown promise in this area.

Case Studies

  • Diabetes Management :
    • A series of derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The most effective compound (IC₅₀ = 2.80 µM) demonstrated a concentration-dependent inhibition pattern, which could be indicative of similar activity in this compound.
  • Cancer Research :
    • Inhibitors targeting KIF18A have shown effectiveness in various cancer types. Given the role of hydrazides in modulating protein interactions, further research into this compound could yield significant findings in cancer therapeutics.

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2R)-3-hydroxy-2-methylpropanehydrazide

InChI

InChI=1S/C4H10N2O2/c1-3(2-7)4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8)/t3-/m1/s1

InChI Key

KYDRUBOGWMQXPM-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CO)C(=O)NN

Canonical SMILES

CC(CO)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.